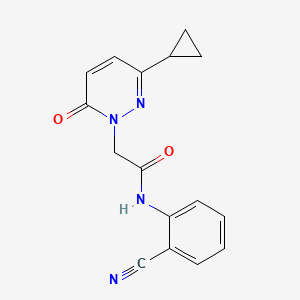

N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

説明

特性

IUPAC Name |

N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c17-9-12-3-1-2-4-13(12)18-15(21)10-20-16(22)8-7-14(19-20)11-5-6-11/h1-4,7-8,11H,5-6,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIRSDLDILSDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbenes.

Attachment of the Cyanophenyl Group: This step may involve nucleophilic substitution reactions where a cyanophenyl halide reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

化学反応の分析

Types of Reactions

N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its biological activity and potential as a therapeutic agent.

Medicine: Exploring its efficacy and safety as a drug candidate for treating various diseases.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interacting with Receptors: Modulating receptor signaling pathways.

Affecting Gene Expression: Influencing the transcription or translation of specific genes.

類似化合物との比較

Key Structural Similarities and Differences

The target compound shares a common pyridazinone-acetamide framework with the following analogs (Table 1):

Table 1: Structural Comparison of Pyridazinone-Acetamide Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Pyridazinone Substituent | Amide-Linked Group |

|---|---|---|---|---|---|

| Target Compound | Not Reported | C₁₆H₁₃N₅O₂* | 307.31 | 3-cyclopropyl | 2-cyanophenyl |

| 2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-hydroxypyridin-2-yl)acetamide | 2034424-73-0 | C₁₄H₁₄N₄O₃ | 286.29 | 3-cyclopropyl | 3-hydroxypyridin-2-yl |

| 2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylpyridin-2-yl)acetamide | 1324086-18-1 | C₁₈H₁₅ClN₄O₂ | 366.79 | 3-(2-chlorophenyl) | 3-methylpyridin-2-yl |

*Calculated based on molecular structure.

Key Observations:

Pyridazinone Core Modifications: The target compound and ’s analog both retain the 3-cyclopropyl group on the pyridazinone ring, which may enhance steric bulk and influence binding pocket interactions.

Critical Factors :

- Substituents on the pyridazinone and aniline moieties dictate reaction yields and purity. For instance, bulky groups (e.g., cyclopropyl) may slow coupling kinetics.

Hypothetical Pharmacological Implications

Though biological data for the target compound is absent, structural analogs provide clues:

- and : Pyridin-2-yl acetamides are common in kinase inhibitors or GPCR modulators. The hydroxyl group in ’s compound may enhance solubility but reduce membrane permeability.

- : Dichloropyridazinone derivatives exhibit activity as PRMT5 inhibitors, suggesting the pyridazinone core’s role in enzyme binding. The target’s 2-cyanophenyl group could similarly engage in π-π stacking or hydrophobic interactions.

生物活性

N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure highlights the presence of a cyanophenyl group and a pyridazinone moiety, which are critical for its biological interactions.

Research indicates that N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide exhibits anti-inflammatory properties. The mechanisms through which it operates include:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, suggesting its potential as an immunomodulatory agent .

- Nitric Oxide Modulation : In vitro studies have demonstrated that this compound can modulate nitric oxide production, which is crucial in inflammatory responses .

Table 1: Summary of Biological Activities

Case Study 1: In Vitro Analysis

In a study assessing the anti-inflammatory effects of N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide, J774 macrophages were treated with varying concentrations of the compound. Results indicated a dose-dependent reduction in cytokine production, with significant effects observed at concentrations as low as 25 µM. This suggests that the compound may serve as a lead for developing new anti-inflammatory drugs .

Case Study 2: In Vivo Models

In vivo experiments utilizing CFA-induced paw edema models demonstrated that doses of 100 mg/kg of the compound significantly reduced edema over time, comparable to standard treatments such as dexamethasone. This reinforces its potential therapeutic application in managing inflammatory conditions .

Q & A

Q. What in vivo models are suitable for evaluating pharmacokinetic-pharmacodynamic (PK/PD) relationships?

- Methodological Answer :

- Rodent Models : Administer 10 mg/kg (IV/PO) to Sprague-Dawley rats. Collect plasma samples at 0.5–24 hr for LC-MS/MS analysis (C, t).

- Tissue Distribution : Use whole-body autoradiography to quantify accumulation in target organs (e.g., liver, brain).

- PD Endpoints : Corrogate plasma levels with ex vivo enzyme inhibition (e.g., PDE activity in splenocytes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。